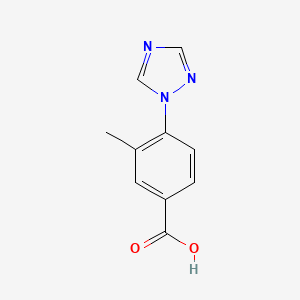

3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid

Vue d'ensemble

Description

3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a triazole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

Attachment to the Benzoic Acid Moiety: The triazole ring is then attached to the benzoic acid moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize metal-free catalysts to reduce environmental impact and improve sustainability .

Analyse Des Réactions Chimiques

Types of Reactions

3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid undergoes various chemical reactions, including:

Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted triazole derivatives.

Applications De Recherche Scientifique

Chemistry

In chemical research, 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid serves as a vital building block for synthesizing more complex molecules. Its derivatives have been utilized in the development of metal-organic frameworks (MOFs), which are important for catalysis and gas storage applications .

Biology

The compound has shown potential biological activities, particularly in antimicrobial and anticancer research. For instance, studies indicate that derivatives of triazole compounds exhibit enhanced antimicrobial activity against resistant bacterial strains . Additionally, it has been found to inhibit the proliferation of cancer cells such as MCF-7 and HCT-116, with IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| MCF-7 | 15.6 | 19.7 |

| HCT-116 | 23.9 | 22.6 |

Medicine

In medical applications, the anticancer properties of this compound are being explored for potential use as an adjunct therapy in cancer treatment protocols. The ability to induce apoptosis in cancer cells positions it as a promising candidate for further clinical evaluation .

Antimicrobial Study

A study demonstrated that derivatives of triazole compounds exhibited higher antimicrobial activity compared to their non-triazole counterparts. The presence of the triazole ring was critical for enhancing their effectiveness against resistant bacterial strains .

Cancer Research

In a recent investigation, this compound was found to inhibit the growth of breast cancer cells effectively. This suggests its potential as a therapeutic agent in cancer treatment protocols .

Agricultural Applications

Beyond human health applications, this compound has been studied for its potential use as a fungicide in agriculture. It targets fungal pathogens that affect crop yields, thereby contributing to agricultural sustainability .

Mécanisme D'action

The mechanism of action of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid involves its interaction with specific molecular targets:

Comparaison Avec Des Composés Similaires

3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid can be compared with other similar compounds such as:

4-(1H-1,2,4-triazol-1-yl)benzoic acid: Lacks the methyl group, which may affect its binding affinity and biological activity.

3-methyl-4-(1H-1,2,3-triazol-1-yl)benzoic acid: Contains a different triazole ring, which may result in different chemical reactivity and biological properties.

Activité Biologique

3-Methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid is an organic compound notable for its potential biological activities, particularly in cancer treatment and as an enzyme inhibitor. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure:

- Molecular Formula: CHNO

- CAS Number: 167626-57-5

This compound features a benzoic acid moiety substituted with a triazole ring. This structural configuration is believed to contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Triazole Ring: This is achieved through cyclization reactions involving hydrazine and nitrile compounds under acidic conditions.

- Attachment to the Benzoic Acid Moiety: A nucleophilic substitution reaction connects the triazole ring to the benzoic acid component.

These synthetic routes can be optimized using metal-free catalysts to enhance yield and reduce environmental impact .

Anticancer Properties

A series of studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. Notably:

- Cytotoxicity Studies: In vitro evaluations showed that certain derivatives inhibited the proliferation of MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC values ranging from 15.6 to 23.9 µM. These values were comparable or superior to doxorubicin, a standard chemotherapeutic agent .

| Compound | IC (MCF-7) | IC (HCT-116) |

|---|---|---|

| Doxorubicin | 19.7 µM | 22.6 µM |

| This compound derivative | 15.6 - 23.9 µM | Not specified |

The anticancer effects are primarily attributed to:

- Induction of Apoptosis: Compounds like this compound induce programmed cell death in cancer cells.

- Enzyme Inhibition: The compound has been investigated for its potential as an acetylcholinesterase inhibitor, which may contribute to its therapeutic effects in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of triazole derivatives:

- Study on Triazole Hybrids: A study synthesized various triazole benzoic acid hybrids and assessed their cytotoxicity against cancer cell lines. Compounds 2 and 14 showed promising results by significantly inhibiting MCF-7 cell proliferation through apoptosis induction .

- Antioxidant Activity Evaluation: Research has also indicated that some derivatives exhibit antioxidant properties, which can play a role in cancer prevention by mitigating oxidative stress .

Propriétés

IUPAC Name |

3-methyl-4-(1,2,4-triazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-4-8(10(14)15)2-3-9(7)13-6-11-5-12-13/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXYIVAMDIVYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167626-57-5 | |

| Record name | 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.